1-Butylsulfonyl-3-propan-2-yloxypropan-2-ol
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Overview
Description
1-Butylsulfonyl-3-propan-2-yloxypropan-2-ol is an organic compound characterized by the presence of a butylsulfonyl group and a propan-2-yloxy group attached to a propan-2-ol backbone
Preparation Methods
The synthesis of 1-Butylsulfonyl-3-propan-2-yloxypropan-2-ol typically involves the reaction of butylsulfonyl chloride with 3-propan-2-yloxypropan-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
1-Butylsulfonyl-3-propan-2-yloxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the butyl group, forming new sulfonamide or sulfonothiol compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butylsulfonyl-3-propan-2-yloxypropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-Butylsulfonyl-3-propan-2-yloxypropan-2-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular signaling pathways, influencing processes such as inflammation and oxidative stress.
Comparison with Similar Compounds
1-Butylsulfonyl-3-propan-2-yloxypropan-2-ol can be compared with similar compounds such as:
1-Butoxy-2-propoxypropan-2-ol: This compound has a similar backbone but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1-(1-Butoxy-2-propoxy)-2-propanol: Another similar compound with different substituents, leading to variations in its applications and biological activity.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-butylsulfonyl-3-propan-2-yloxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S/c1-4-5-6-15(12,13)8-10(11)7-14-9(2)3/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPCRUNHUIRDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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